4-(イソプロピルアミノ)ブタノール

概要

説明

4-(Isopropylamino)butanol, also known by its CAS number 42042-71-7, is an organic compound belonging to the group of alcohols . It is primarily used as a solvent in various chemical applications but can also be used as an intermediate in chemical synthesis . It is a colorless liquid with an alkaline reaction .

Synthesis Analysis

The synthesis of 4-(Isopropylamino)butanol involves using 200 gm of 4-amino-1-butanol dissolved in a mixed solvent of 400 ml of acetone and 1000 ml of ethanol. After adding 20 gm of 10% Pd/C, hydrogenation is carried out under the pressure of 10 kg for 4-5 hours .Molecular Structure Analysis

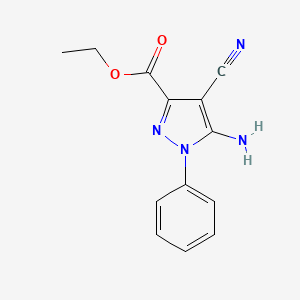

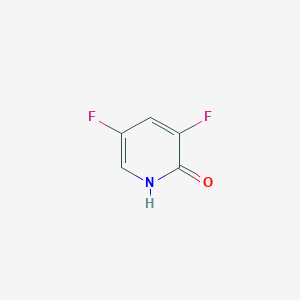

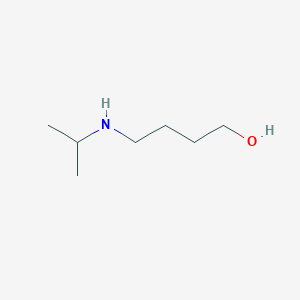

The molecular formula of 4-(Isopropylamino)butanol is C7H17NO . The average mass is 131.216 Da and the monoisotopic mass is 131.131012 Da .Chemical Reactions Analysis

4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction. It reacts easily with acids and is soluble in water .Physical And Chemical Properties Analysis

4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction . It reacts easily with acids and is soluble in water . The boiling point of this substance is 242°C . In the presence of ammonium chloride, the solution becomes acidic .科学的研究の応用

医薬品合成

4-(イソプロピルアミノ)ブタノール: は、医薬品業界において重要な中間体です。これは、肺高血圧治療薬であるセレキシパグなど、さまざまな薬物の合成に使用されています。 この化合物は、医薬品原薬(API)に至る多段階合成プロセスにおけるビルディングブロックとしての役割を果たします .

化学合成

この化合物は、医薬品分野における化学合成技術に関係しています。これは、新規中間体の調製における前駆体として機能し、その後、さらに処理されて高純度の目的生成物が得られます。 これは、経済的で環境に優しい工業生産方法を開発するために重要です .

有機化合物合成

有機化学では、4-(イソプロピルアミノ)ブタノールは、さまざまな有機化合物を合成するために使用されます。 他の化学物質との反応性により、研究や産業のさまざまな分野で応用できる複雑な分子を作成できます .

分析化学

分析化学では、4-(イソプロピルアミノ)ブタノールは、標準または基準化合物として使用できます。 明確に定義された特性により、機器の校正や分析方法の検証に使用でき、測定の精度と正確性を確保できます .

安全性および危険性研究

化学物質の安全性と危険性に関する研究では、多くの場合、4-(イソプロピルアミノ)ブタノールが使用されます。 その物理的および化学的特性(可燃性や反応性など)が調査され、その取り扱いと使用に伴うリスクを理解し、軽減します .

Safety and Hazards

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

特性

IUPAC Name |

4-(propan-2-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLWOCGPIGUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513753 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42042-71-7 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylamino)butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)